molecular formula C12H14O3 B8016289 Benzyl 5-oxopentanoate

Benzyl 5-oxopentanoate

Cat. No.: B8016289
M. Wt: 206.24 g/mol
InChI Key: LOGJGIGNTMIGTB-UHFFFAOYSA-N
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Description

Benzyl 5-oxopentanoate derivatives are esters characterized by a benzyl group attached to a pentanoate backbone with a ketone functional group at the 5-position. These compounds are pivotal in organic synthesis, medicinal chemistry, and agrochemical research due to their versatility in introducing functional groups and modulating physicochemical properties .

Properties

IUPAC Name

benzyl 5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-5-4-8-12(14)15-10-11-6-2-1-3-7-11/h1-3,6-7,9H,4-5,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGJGIGNTMIGTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 5-oxopentanoate can be synthesized through the esterification of benzyl alcohol with 5-oxopentanoic acid. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Benzyl 5-oxopentanoic acid.

    Reduction: Benzyl 5-hydroxypentanoate.

    Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed ester hydrolysis.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of benzyl 5-oxopentanoate involves its interaction with various molecular targets, primarily through ester hydrolysis. The ester bond can be cleaved by esterases, leading to the formation of benzyl alcohol and 5-oxopentanoic acid. These products can further participate in metabolic pathways, influencing cellular processes.

Comparison with Similar Compounds

Variations in Alkyl Chain Length

Compounds with extended or shortened alkyl chains compared to the pentanoate backbone exhibit distinct properties:

Compound Name CAS Number Molecular Formula Chain Length Key Properties/Applications Reference
5-(Benzyloxy)-5-oxopentanoic acid 54322-10-0 C₁₂H₁₄O₄ C5 Intermediate in peptide synthesis
10-(Benzyloxy)-10-oxodecanoic acid 67852-88-4 C₁₇H₂₄O₄ C10 Enhanced lipophilicity; agrochemical carriers
16-(Benzyloxy)-16-oxohexadecanoic acid 146004-98-0 C₂₃H₃₆O₄ C16 Potential surfactant applications

Key Findings :

  • Increasing chain length (e.g., C10 to C16) enhances lipophilicity, improving membrane permeability in drug delivery systems .
  • Shorter chains (C5) are more reactive in nucleophilic acyl substitution reactions due to reduced steric hindrance .

Modifications to the Ester Group

The nature of the ester group significantly impacts stability and reactivity:

Compound Name Ester Group Molecular Formula Stability/Solubility Applications Reference
Benzyl 5-[Methoxy(methyl)amino]-5-oxopentanoate Benzyl C₁₄H₁₉NO₄ Stable at RT; soluble in DCM Peptidomimetic synthesis
Methyl 5-(benzylamino)-3-oxopentanoate Methyl C₁₃H₁₇NO₃ Lower thermal stability Pharmaceutical intermediate

Key Findings :

  • Benzyl esters (e.g., CAS 1418117-77-7) exhibit greater stability under acidic conditions compared to methyl esters, making them preferable in peptide synthesis .
  • Methyl esters are more prone to hydrolysis but offer advantages in metabolic pathways due to easier cleavage .

Substituent Effects on Reactivity and Bioactivity

Functional groups at the 5-position alter chemical and biological behavior:

Compound Name Substituent Key Properties Applications Reference
(R)-Benzyl 5-amino-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate Amino, Boc-protected Facilitates controlled peptide elongation Solid-phase peptide synthesis
Benzyl 5-(tert-butylperoxy)-5-oxopentanoate tert-Butylperoxy Thermal instability; radical initiator Polymer chemistry
Benzyl 5-chloro-5-oxopentanoate Chloro Electrophilic intermediate Agrochemical intermediates

Key Findings :

  • Amino and Boc-protected derivatives (e.g., CAS 254980-13-7) are critical for constructing complex peptidomimetics with cytotoxic activity .
  • Chloro and peroxy derivatives serve as reactive intermediates in cross-coupling reactions .

Key Findings :

  • Substituents like 4-methylcoumarin (Compound 5) improve tumor selectivity by interacting with cellular membranes .
  • Halogenated analogs (e.g., 4-bromobenzyl in Compound 2) enhance binding affinity to biological targets .

Biological Activity

Benzyl 5-oxopentanoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzyl group attached to a 5-oxopentanoic acid moiety. The molecular formula is C12H14O3C_{12}H_{14}O_3, and its structure can be represented as follows:

C6H5 C O C4H7O\text{C}_6\text{H}_5\text{ C O C}_4\text{H}_7\text{O}

This structural configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. The minimal inhibitory concentration (MIC) values for several bacterial strains are summarized in the following table:

Bacterial Strain MIC (µg/mL)
Bacillus subtilis32
Staphylococcus aureus16
Escherichia coli64
Candida albicans128

These results suggest that this compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

Anticancer Properties

The anticancer activity of this compound has been explored in several studies. Notably, it has shown selective cytotoxicity towards cancer cells while sparing normal cells. A study evaluated its effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells. The results are presented in the following table:

Cell Line IC50 (µM)
MCF-710
A54915
PC312

The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Interaction with Cellular Targets : The compound may interact with specific proteins involved in cell signaling pathways, influencing cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that treatment with this compound leads to increased caspase activity, indicating its role in promoting programmed cell death.
  • Antioxidant Activity : Some research suggests that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • A study conducted on mice demonstrated that oral administration of this compound significantly reduced tumor growth in xenograft models.
  • Another case study reported successful outcomes in treating infections caused by resistant bacterial strains using formulations containing this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 5-oxopentanoate
Reactant of Route 2
Benzyl 5-oxopentanoate

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